4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile
Overview
Description
2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile is a complex heterocyclic compound It features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine can yield similar spiro compounds .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thieno-pyridine core and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in various applications.
Properties
IUPAC Name |
4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-8-6-9(2)20-16-12(8)13-14(23-16)17(4-5-21-10(17)3)11(7-18)15(19)22-13/h6,10H,4-5,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJBQTLNNORECZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCO1)C(=C(OC3=C2SC4=C3C(=CC(=N4)C)C)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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